molecular formula C17H23N3O2 B2770935 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide CAS No. 2094406-94-5

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide

Cat. No.: B2770935
CAS No.: 2094406-94-5
M. Wt: 301.39
InChI Key: DAZDCQBDDQQAKB-UHFFFAOYSA-N
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Description

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a dimethyl group and a phenyl ring bearing an oxoazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2)7-10-19(11-8-17)16(22)18-13-4-3-5-14(12-13)20-9-6-15(20)21/h3-5,12H,6-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZDCQBDDQQAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)NC2=CC(=CC=C2)N3CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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